molecular formula C18H14N2O4S3 B2645863 (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 900136-50-7

(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No.: B2645863
CAS No.: 900136-50-7
M. Wt: 418.5
InChI Key: QZAPNTGPYHULRL-ZROIWOOFSA-N
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Description

(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid (CAS 900136-50-7) is a synthetic rhodanine derivative of significant interest in infectious disease research. This compound features a molecular formula of C18H14N2O4S3 and a molecular weight of 418.5 g/mol . Rhodanine-based compounds like this one are recognized for their favorable antimicrobial properties, which are attributed to the structural similarity of the rhodanine core to penicillin, enabling activity against a spectrum of bacterial pathogens . Recent studies on analogous 5-arylidene rhodanine derivatives have demonstrated that these compounds can exhibit more potent antibacterial activity than standard antibiotics like ampicillin against all tested bacteria, and show superior efficacy against resistant strains such as MRSA (Methicillin-Resistant Staphylococcus aureus ) . Furthermore, such compounds have also demonstrated a significantly higher degree of antifungal activity compared to reference drugs bifonazole and ketoconazole, making them promising lead compounds for the development of novel, more potent antimicrobial agents to address the growing global challenge of antimicrobial resistance . The Z-configuration of the exocyclic double bond at the 5th position of the thiazolidine ring is crucial for this biological activity . This product is intended for research purposes such as antimicrobial mechanism of action studies, structure-activity relationship (SAR) investigations, and as a building block in the development of new therapeutic entities. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S3/c1-10(15(21)19-12-5-2-4-11(8-12)17(23)24)20-16(22)14(27-18(20)25)9-13-6-3-7-26-13/h2-10H,1H3,(H,19,21)(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAPNTGPYHULRL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multi-step organic reactions:

    Formation of Thioxothiazolidin Ring: The thioxothiazolidin ring can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.

    Introduction of Thiophene Moiety: The thiophene ring is introduced via a Knoevenagel condensation reaction between the thioxothiazolidin derivative and thiophene-2-carbaldehyde.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 3-aminobenzoic acid under dehydrating conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thioxothiazolidin rings.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones, including (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid. These compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of thiazolidinones have shown superior antibacterial potency compared to traditional antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, which can be attributed to its ability to inhibit key inflammatory pathways. In particular, it has been shown to reduce the secretion of pro-inflammatory cytokines and inhibit mast cell degranulation. This mechanism is crucial for treating conditions characterized by chronic inflammation, such as eczema and psoriasis. By modulating these inflammatory responses, the compound may provide therapeutic benefits for patients suffering from various inflammatory skin disorders .

Cancer Therapeutics

Research indicates that (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid could play a role in cancer treatment. It has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Specifically, studies have demonstrated that the compound can suppress MMP-9 expression in breast cancer cells, thereby hindering their invasive capabilities . This suggests potential applications in developing anti-cancer therapies.

Skin Therapy Applications

The compound's unique properties make it a candidate for various skin therapy applications. Its anti-inflammatory and antioxidant activities position it as a promising agent for preventing skin aging and promoting wound healing. By inhibiting the production of reactive oxygen species (ROS) and matrix metalloproteinases, it helps maintain skin integrity and accelerates healing processes .

Synthesis and Derivatives

The synthesis of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves complex chemical reactions that yield various derivatives with potentially enhanced biological activities. The exploration of these derivatives could lead to more effective therapeutic agents with specific targeting capabilities in treating infections or inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidin ring and are known for their antidiabetic properties.

    Thiophene Derivatives: Compounds containing the thiophene ring are studied for their electronic properties and use in organic electronics.

Uniqueness

What sets (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid apart is its combination of a thioxothiazolidin ring with a thiophene moiety and a benzoic acid group, providing a unique set of chemical and biological properties.

This detailed overview covers the essential aspects of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid, from its synthesis to its applications and mechanisms of action

Biological Activity

(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive analysis of its biological activity based on diverse sources, including case studies and detailed research findings.

Chemical Structure

The compound belongs to the class of thiazolidinone derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C12H12N2O3S3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study showed that synthesized compounds exhibited antibacterial effects against eight bacterial species, indicating a promising avenue for developing new antibiotics .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored extensively. Thiazolidinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. In vitro studies suggest that these compounds can effectively reduce inflammatory markers and exhibit selective inhibition of COX-II over COX-I, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives, including our compound of interest, demonstrated that modifications in the substituents significantly affected their antimicrobial efficacy. The results indicated that specific structural features enhanced the antibacterial activity against resistant strains .

Study 2: COX-II Inhibition

In another investigation focusing on COX-II inhibitors, derivatives similar to (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid were synthesized and tested for their inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than traditional NSAIDs, showcasing their potential as safer alternatives in managing inflammation .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsResults
AntibacterialVarious thiazolidinone derivativesEffective against multiple strains
Anti-inflammatory(Z)-3-(2-(4-oxo...Selective COX-II inhibition with low IC50 values
CytotoxicityBenzoic acid derivativesInduced apoptosis in cancer cell lines

The biological activity of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Disruption of Bacterial Cell Wall Synthesis : Its structure may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Q & A

Q. How to reconcile conflicting pKa values for the carboxylic acid group?

  • Methodology :
  • Potentiometric titration : Measure in 0.1 M KCl at 25°C to standardize ionic strength.
  • Solvent effects : Compare water (pKa ~2.5) vs. DMSO (pKa ~4.0) using the Yasuda-Shedlovsky extrapolation method .

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